2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-(oxan-4-ylmethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10-2-1-5-11-12(10)8-9-3-6-14-7-4-9/h1-2,5,9H,3-4,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONCREDCZSLGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the reaction of oxan-4-ylmethylamine with a suitable pyridazinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridazinone ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyridazinone derivatives with various functional groups.
Scientific Research Applications
2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one, highlighting substituent variations, molecular properties, and biological implications:
Substituent Effects on Physicochemical Properties
- Oxan-4-yl vs. Oxan-2-yl: The oxan-4-yl group in the target compound provides a distinct spatial arrangement compared to oxan-2-yl analogs (e.g., in ).
- Aromatic vs. Aliphatic Substituents : BI65507’s naphthalen-2-yl and pyridin-3-ylmethyl groups increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the oxan-4-ylmethyl group .
Biological Activity
2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and the implications for drug development.
Chemical Structure and Properties
The molecular formula of 2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one is C16H17FN2O2, with a molecular weight of 288.32 g/mol. Its structure includes a dihydropyridazinone core and an oxan-4-ylmethyl side chain, which contributes to its biological properties.
Biological Activity
Research indicates that 2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Its structural similarity to known anticancer agents suggests potential efficacy in inhibiting tumor growth. The compound's ability to interact with specific cellular pathways involved in cancer progression is under investigation.
The biological activity of 2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one is believed to involve the inhibition of key enzymes or receptors associated with disease processes. Detailed interaction studies are necessary to elucidate these mechanisms.
Synthesis and Derivatives
The synthesis of 2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The following table summarizes various derivatives and their respective activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(3-Fluorophenyl)oxan-4-ylmethanamine | Contains fluorophenyl and oxan groups | Anticancer |
| Olaparib | Fluorophenyl group present | Used in cancer treatment |
| 6-(4-Fluorophenyl)-2-(oxan-4-ylmethyl)pyridazin-3-one | Similar oxan and fluorophenyl groups | Antitumor |
Case Studies
- Anticancer Studies : In vitro studies have shown that 2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one can inhibit the proliferation of cancer cells in a dose-dependent manner. Further research is needed to confirm these findings in vivo.
- Antimicrobial Testing : Recent experiments have demonstrated that this compound exhibits inhibitory effects against Gram-positive bacteria, suggesting potential as an antimicrobial agent.
Research Findings
Recent literature emphasizes the need for extensive pharmacological profiling of 2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one. Key findings include:
- Selectivity : The compound shows selective inhibition of certain enzyme pathways related to cancer cell metabolism.
- Toxicity Profile : Initial toxicity assessments indicate a favorable safety profile compared to other compounds in its class.
Q & A
Q. What are the optimal synthetic routes for 2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one, and how can purity be maximized?
Methodological Answer: The synthesis typically involves nucleophilic substitution and cyclization steps. Key strategies include:
- Reagent Selection : Use triethyl orthoacetate or similar solvents to facilitate cyclization under reflux conditions .
- Condition Control : Maintain temperatures between 60–80°C and pH 7–8 to minimize side reactions .
- Purification : Employ column chromatography with silica gel (e.g., hexane/ethyl acetate gradients) and recrystallization from ethanol for ≥95% purity .
Q. Which analytical techniques are critical for structural validation of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve stereochemistry using WinGX/ORTEP software for anisotropic displacement ellipsoid visualization .
- NMR Spectroscopy : Combine - and -NMR with 2D techniques (COSY, HSQC) to assign signals for the oxane and dihydropyridazinone moieties .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]: 251.12) .
Q. How can solubility profiles be optimized for in vitro assays?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for stock solutions and aqueous buffers (PBS, pH 7.4) for dilution .
- Co-solvents : Use β-cyclodextrin (10–20 mM) to enhance aqueous solubility via host-guest interactions .
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Ethanol | 15–20 |
| PBS (pH 7.4) | 0.5–1.0 |
Advanced Research Questions
Q. How can computational modeling predict reactivity of the dihydropyridazinone core?
Methodological Answer:
- DFT Calculations : Use Gaussian 09 to model frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .
- MD Simulations : Simulate ligand-protein binding (e.g., with GROMACS) to predict interactions with phosphodiesterases or kinases .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical weighting to account for methodological differences .
Q. How can derivatives be designed to explore structure-activity relationships (SAR)?
Methodological Answer:
- Core Modifications : Introduce substituents at C-2 (oxane) or C-6 (pyridazinone) to probe steric/electronic effects .
- Bioisosteres : Replace oxane with piperidine or tetrahydrofuran and compare IC values in enzyme assays .
Q. What methods validate target engagement in enzyme inhibition studies?
Methodological Answer:
- SPR Biosensing : Measure binding kinetics (k/k) using a Biacore T200 system .
- Crystallographic Validation : Co-crystallize the compound with human PDE4B (PDB ID: 1XMY) to confirm active-site binding .
Data Contradiction Analysis
Q. Why do stability studies report conflicting degradation profiles?
Methodological Answer:
- pH-Dependent Degradation : Conduct accelerated stability tests (40°C/75% RH) across pH 1–10. Acidic conditions (pH <3) hydrolyze the pyridazinone ring, while alkaline conditions (pH >9) oxidize the oxane methyl group .
- Light Sensitivity : Use amber vials and UV/Vis spectroscopy to quantify photodegradation rates under UVA/UVB .
Q. How to address variability in metabolic stability across preclinical models?
Methodological Answer:
- Species-Specific CYP450 Profiling : Compare hepatic microsome data (human vs. rodent) using LC-MS/MS to identify isoforms (e.g., CYP3A4 vs. CYP2D6) responsible for oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
